molecular formula C24H33NO3 B1672439 Guineensine CAS No. 55038-30-7

Guineensine

Cat. No.: B1672439
CAS No.: 55038-30-7
M. Wt: 383.5 g/mol
InChI Key: FPMPOFBEYSSYDQ-AUVZEZIHSA-N
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Scientific Research Applications

Guineensine has a wide range of scientific research applications:

Future Directions

Given its ability to inhibit the cellular reuptake of endogenous cannabinoids and its potential anti-inflammatory properties, Guineensine has high potential for further drug development . It contributes novel insights to the broad bioactivity spectrum in the medicinal use of Piper species .

Biochemical Analysis

Biochemical Properties

Guineensine interacts with the putative endocannabinoid membrane transporter . It does not inhibit endocannabinoid degrading enzymes (FAAH, MAGL/ABHD) nor interact directly with CB1 or CB2 receptors . Furthermore, no binding to FABP5, a cytosolic anandamide carrier protein, could be demonstrated .

Cellular Effects

In U937 cells, this compound has shown to inhibit endocannabinoid uptake with an EC50 = 288 nM . Its potency could be confirmed in HMC-1 cells . Additionally, this compound inhibits COX-2 with an IC50 = 33 µM .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the putative endocannabinoid membrane transporter . This inhibition prevents the uptake of endocannabinoids, leading to their increased availability .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on endocannabinoid uptake and COX-2 have been confirmed in various cell lines .

Dosage Effects in Animal Models

In vivo, this compound triggered a full tetrad in BALB/c mice, which is the standard model for cannabimimetic effects . Catalepsy and analgesia could be abolished with rimonabant (SR141716A), a CB1 selective antagonist .

Metabolic Pathways

It is known to interact with the endocannabinoid system by inhibiting the uptake of endocannabinoids .

Transport and Distribution

It is known to interact with the putative endocannabinoid membrane transporter, suggesting it may be transported across cell membranes .

Subcellular Localization

Given its interaction with the putative endocannabinoid membrane transporter, it is likely to be found in the cell membrane where this transporter is located .

Chemical Reactions Analysis

Types of Reactions

Guineensine undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: Reduction of the alkenamide chain can be achieved using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while reduction of the alkenamide chain can yield saturated amides.

Comparison with Similar Compounds

Similar Compounds

    Piperine: Another alkaloid from Piper species, known for its bioenhancing properties.

    Capsaicin: Found in chili peppers, shares structural similarities with guineensine and exhibits similar biological activities.

    Beta-caryophyllene: A dietary cannabinoid that interacts with the endocannabinoid system.

Uniqueness of this compound

This compound is unique due to its potent inhibition of endocannabinoid uptake at nanomolar concentrations . This property distinguishes it from other similar compounds, making it a valuable compound for research in neuropharmacology and pain management .

Properties

IUPAC Name

(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMPOFBEYSSYDQ-AUVZEZIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336042
Record name Guineesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55038-30-7
Record name Guineesine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055038307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guineesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUINEESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DK8DMU9JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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